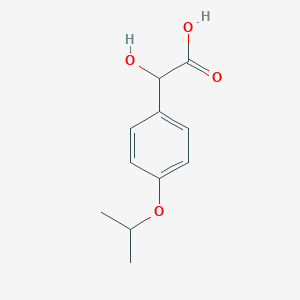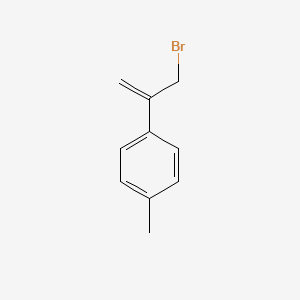
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable oxazolidinone derivative with an aminomethylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives, while reduction can produce aminomethylated products.
Aplicaciones Científicas De Investigación
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (4R)-4-(aminomethyl)-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]pyrrolidin-2-one
- (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane
Uniqueness
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-onehydrochloride is unique due to its specific chiral configuration and the presence of both aminomethyl and oxazolidinone functional groups
Propiedades
Fórmula molecular |
C6H13ClN2O2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
(4R)-4-(aminomethyl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-6(2)4(3-7)8-5(9)10-6;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m1./s1 |
Clave InChI |
RTCNFPDSSDAUJB-PGMHMLKASA-N |
SMILES isomérico |
CC1([C@H](NC(=O)O1)CN)C.Cl |
SMILES canónico |
CC1(C(NC(=O)O1)CN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)

![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)



![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)





